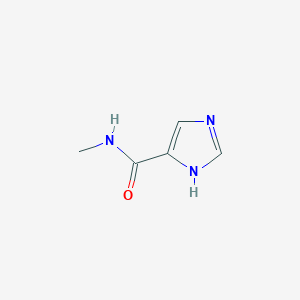

N-Methyl-1H-imidazole-5-carboxamide

Description

Contextualization within Imidazole (B134444) Carboxamide Chemistry and Bioactivity

The imidazole carboxamide core is a privileged scaffold in drug discovery, renowned for its versatile biological activities. Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, imparts favorable properties such as hydrogen bonding capabilities and the ability to interact with various biological targets. The addition of a carboxamide group further enhances its potential for molecular recognition, a key aspect in the design of targeted therapies.

Derivatives of imidazole carboxamides have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antipyretic actions. Their significance is further underscored by their role as crucial intermediates in the synthesis of complex pharmaceutical compounds. For instance, the structurally related 4-Amino-1H-imidazole-5-carboxamide is a vital building block in the production of temozolomide (B1682018), an essential chemotherapy drug for treating brain tumors. sigmaaldrich.com This highlights the inherent value of the imidazole carboxamide framework in generating medically significant molecules.

N-Methyl-1H-imidazole-5-carboxamide, with its specific N-methylation, represents a precise modification of this core structure. The position of the methyl group on the imidazole ring and the amide nitrogen can significantly influence the compound's physicochemical properties and its interaction with biological systems.

Historical Perspective and Emerging Significance of this compound as a Research Scaffold

Historically, research into imidazole derivatives has been extensive, leading to the development of numerous clinically important drugs. The focus has often been on creating a diverse library of substituted imidazoles to explore a wide range of biological targets.

While specific historical milestones for this compound are not extensively documented in mainstream literature, its emergence as a research scaffold is a logical progression in the field. Medicinal chemists often utilize simple, well-characterized building blocks to construct more complex molecules with desired therapeutic properties. This compound serves as an ideal starting point for such endeavors. Its synthesis can be approached through the amidation of its corresponding carboxylic acid, 1-Methyl-1H-imidazole-5-carboxylic acid. sigmaaldrich.com

The significance of this compound as a research scaffold lies in its potential for derivatization. The core structure provides a stable platform onto which various functional groups can be introduced, allowing for the fine-tuning of biological activity. This modular approach is central to modern drug discovery, enabling the systematic exploration of structure-activity relationships. The investigation of related compounds, such as N-benzyl-N-methyl-1H-imidazole-1-carboxamide and various substituted imidazole carboxamides, in the context of antiviral and antibacterial research, further points to the potential of this chemical class. sigmaaldrich.comnih.gov

Below are tables detailing the physicochemical properties of this compound and a selection of related compounds, illustrating the variations that arise from different substitution patterns.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H7N3O |

| Molecular Weight | 125.13 g/mol |

| IUPAC Name | 1-methyl-1H-imidazole-5-carboxamide |

| CAS Number | 135439-56-0 |

Data sourced from PubChem CID 2736884 nih.gov

Interactive Data Table: Comparison of Related Imidazole Carboxamides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound |

| 1-Methyl-1H-imidazole-2-carboxamide | C5H7N3O | 125.13 | Carboxamide group at position 2 of the imidazole ring. sigmaaldrich.com |

| N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide | C6H10N4O | 154.17 | Additional methylamino group at position 5 and carboxamide at position 4. sigmaaldrich.com |

| 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide | C6H9N5O2 | 183.17 | Additional amino group and a second carboxamide function. smolecule.com |

| Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | 126.11 | Methyl ester instead of a methylamide. nbinno.com |

This comparative data underscores how subtle changes to the imidazole carboxamide scaffold can lead to a diverse range of chemical entities, each with its own unique potential for biological investigation. The focused study of compounds like this compound provides a critical piece in the larger puzzle of designing next-generation therapeutic agents.

Properties

IUPAC Name |

N-methyl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-3-8-4/h2-3H,1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFMCBMWUDAGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340563 | |

| Record name | N-Methyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53525-55-6 | |

| Record name | N-Methyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1H-imidazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations of N Methyl 1h Imidazole 5 Carboxamide Molecular Architecture

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical studies are fundamental to understanding the intrinsic properties of N-Methyl-1H-imidazole-5-carboxamide at the electronic level. These calculations can predict molecular geometries, electronic distributions, and reactivity, guiding further research and application.

The conformational landscape of this compound is critical to its biological activity, as it dictates how the molecule can interact with biological targets. Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to explore the potential energy surface of the molecule and identify stable conformers.

These calculations involve solving the Schrödinger equation for the molecule, albeit with approximations in the case of DFT. By systematically rotating the rotatable bonds—primarily the C-C bond between the imidazole (B134444) ring and the carboxamide group, and the C-N bond of the amide—researchers can map out the energy changes and locate the minimum energy conformations.

For this compound, key geometrical parameters such as bond lengths, bond angles, and dihedral angles for different conformers can be calculated. While specific experimental data for this exact molecule is not abundant in public literature, theoretical calculations provide valuable predictions. A hypothetical representation of such data is presented below, illustrating the kind of information that can be obtained.

Illustrative Geometrical Parameters for Two Hypothetical Conformers of this compound

| Parameter | Conformer A (Planar) | Conformer B (Twisted) |

| Dihedral Angle (N1-C5-C=O) | ~0° | ~45° |

| Relative Energy (kcal/mol) | 0 | +2.5 |

| C5-C(O) Bond Length (Å) | 1.48 | 1.49 |

| C(O)-N(H) Bond Length (Å) | 1.34 | 1.34 |

Note: The data in this table is illustrative and represents typical values for similar small organic molecules as determined by DFT calculations. It is not based on a published study of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. orientjchem.org The MEP map visually represents the electrostatic potential on the surface of the molecule, with different colors indicating different potential values.

For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atom of the carboxamide group and the nitrogen atoms of the imidazole ring, indicating these are regions susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the amide nitrogen, would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. orientjchem.org

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Illustrative Frontier Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and based on typical values for similar imidazole derivatives. It is not based on a published study of this compound.

Intermolecular and Intramolecular Interactions in this compound Systems

The way this compound interacts with itself and with other molecules is crucial for its behavior in both biological and material contexts. Computational methods can effectively model these non-covalent interactions.

This compound has several features that allow it to participate in hydrogen bonding. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The imidazole ring also contains a nitrogen atom that can act as a hydrogen bond acceptor. asu.edu These features allow for the formation of intricate hydrogen bonding networks, which can stabilize the crystal structure of the compound or its binding to a biological receptor.

In addition to hydrogen bonding, the aromatic imidazole ring can engage in π-stacking interactions. nih.govvu.nl These interactions occur between the electron-rich π-systems of aromatic rings and are important for the stability of many biological structures, such as DNA and proteins. rsc.orgresearchgate.net Computational studies can quantify the strength of these interactions and determine the preferred orientation (e.g., parallel-displaced or T-shaped) for π-stacking.

Illustrative Interaction Energies for this compound Dimers

| Interaction Type | Estimated Energy (kcal/mol) |

| Hydrogen Bond (N-H···O=C) | -5 to -8 |

| π-π Stacking | -2 to -4 |

Note: These energy values are estimations based on typical strengths of such interactions for similar molecular systems and are not from a specific study on this compound.

The introduction of different substituent groups on the this compound scaffold can significantly alter its properties. nih.gov For example, adding an electron-withdrawing group to the imidazole ring would likely affect the electron density of the ring and its ability to participate in π-stacking and hydrogen bonding. Conversely, an electron-donating group would have the opposite effect.

Computational studies can systematically investigate the impact of various substituents on the molecule's geometry, conformational preferences, and electronic properties. This information is invaluable for designing new derivatives with tailored properties for specific applications.

Illustrative Effects of Substituents on the Imidazole Ring

| Substituent at C4 | Effect on Imidazole Ring Electron Density | Expected Impact on π-Stacking |

| -NO2 (Electron-withdrawing) | Decreased | Weakened |

| -NH2 (Electron-donating) | Increased | Strengthened |

Note: This table provides a qualitative illustration of expected substituent effects based on general chemical principles and is not derived from a specific computational study of substituted this compound.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes, flexibility, and interactions with its environment (e.g., solvent molecules or a binding pocket).

For this compound, an MD simulation could reveal the accessible conformations in solution, the timescale of transitions between them, and the role of solvent in stabilizing certain conformers. This information is crucial for understanding how the molecule behaves in a realistic biological setting and can complement the findings from quantum chemical calculations.

In Silico Mechanistic Probing of Chemical Reactions Involving this compound Derivatives

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involving derivatives of this compound. These studies can elucidate reaction pathways, identify transition states, and calculate activation energies, offering a detailed picture of how reactions proceed at a molecular level.

One area of investigation is the synthesis of complex heterocyclic systems using imidazole derivatives as building blocks. For example, computational studies have been performed on the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. researchgate.net These studies can reveal why a particular isomer is formed preferentially over others.

Another relevant area is the study of cyclization reactions. Research on the imidazole-catalyzed cyclization of peptides by transesterification has shown that imidazole can act as a catalyst by deprotonating a nucleophile, which then attacks a carbonyl group in a concerted mechanism. nih.gov This type of mechanistic insight is invaluable for optimizing reaction conditions and designing new synthetic routes.

In silico studies have also been applied to understand the synthesis of imidazole-thiazole hybrids. The reaction of different phenacyl bromides with an imidazole-hydrazinecarbothioamide to produce these hybrids has been investigated to confirm the reaction pathway and the structure of the resulting products. scilit.com

A hypothetical example of a data table that could be generated from an in silico mechanistic study of a reaction involving an this compound derivative is presented below. This table illustrates the kind of data that helps in understanding the feasibility and kinetics of a proposed reaction mechanism.

Table 2: Hypothetical In Silico Mechanistic Data for a Reaction of an this compound Derivative

| Reaction Step | Reactant(s) | Intermediate/Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1: Nucleophilic Attack | Derivative A + Reagent B | Transition State 1 (TS1) | Intermediate 1 | 15.2 | -5.7 |

| Step 2: Intramolecular Cyclization | Intermediate 1 | Transition State 2 (TS2) | Cyclic Product | 12.8 | -20.1 |

| Step 3: Aromatization | Cyclic Product | Transition State 3 (TS3) | Final Product | 8.5 | -15.3 |

Note: This table is a hypothetical representation of data from a computational study and does not reflect actual experimental or calculated values.

These computational approaches are instrumental in modern chemical research, providing a deeper understanding of molecular structure and reactivity that complements and guides experimental work.

Biological Activities and Molecular Mechanisms of N Methyl 1h Imidazole 5 Carboxamide Derivatives

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The biological activity of N-methyl-1H-imidazole-5-carboxamide derivatives is profoundly influenced by the nature and position of various substituents on the imidazole (B134444) ring and its appended groups. Structure-activity relationship (SAR) studies have been instrumental in guiding the optimization of these compounds to enhance their potency and selectivity for specific biological targets.

A key strategy in the development of these derivatives has been the creation of compound libraries with systematic modifications to explore the chemical space around the core scaffold. For instance, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates has been achieved through a multi-step process starting from the reaction of an acyl chloride with an aniline (B41778) derivative. nih.gov This approach allows for the introduction of diverse aryl groups at the 1 and 5 positions of the imidazole ring, enabling a thorough investigation of their impact on biological activity. nih.gov

In the context of anticancer activity, SAR studies have revealed that the placement of specific functional groups is critical for potency. For example, in a series of benzimidazole (B57391) derivatives, the addition of a benzene (B151609) sulfonyl group on the benzimidazole nitrogen was found to enhance activity. nih.gov Furthermore, the incorporation of 2,5-dimethyl, 4-methyl, or 4-methoxy groups on the phenylsulfonyl ring led to increased potency. nih.gov For a series of 1,5-diaryl-1H-imidazole-4-carboxylic acids designed as inhibitors of the LEDGF/p75-IN interaction, the presence of a methyl substituent on the aryl ring at the 5-position of the imidazole motif was identified as being potentially essential for the compound's potency. nih.gov

The advancement of a 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold, a related heterocyclic system, has also benefited from a modular synthetic approach that facilitates the exploration of SAR. nih.gov This has allowed for the diversification of different areas of the molecule to improve potency and broaden the spectrum of activity against various pathogens. nih.gov

Enzyme Inhibition and Receptor Modulation by this compound Analogs

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific enzymes and receptors. These interactions can range from direct inhibition of enzymatic activity to modulation of receptor signaling pathways.

A number of specific molecular targets for this compound analogs have been identified, and their binding affinities have been quantified, providing a clearer picture of their mechanism of action.

Topoisomerase IIα: A series of N-fused imidazoles have been identified as potent catalytic inhibitors of human topoisomerase IIα (hTopoIIα) without acting as DNA intercalators. nih.gov These compounds demonstrated significant anticancer activity, in some cases exceeding that of the established drugs etoposide (B1684455) and 5-fluorouracil (B62378). nih.gov

Tubulin: Certain imidazole derivatives have been shown to target the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule assembly. nih.gov This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells. nih.gov One such derivative, 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine, exhibited a potent IC50 value of 0.05 μM against human gastric cancer cells. nih.gov Another compound, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML), displayed impressive IC50 values of 27.42, 23.12, and 33.14 nM against SW480, HCT116, and Caco-2 colorectal cancer cell lines, respectively. nih.gov

VEGFR-2 and B-Raf Kinase: Novel N-1 arylidene amino imidazole-2-thiones have been synthesized and shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. semanticscholar.org Two compounds, in particular, demonstrated potent inhibition of VEGFR-2 with IC50 values of 247.81 and 82.09 ng/mL. semanticscholar.org These compounds were also found to inhibit B-Raf kinase, a key protein in the MAPK/ERK signaling pathway. semanticscholar.org

Transforming Growth Factor β-activated Kinase 1 (TAK1): A novel class of 2,4-1H-imidazole carboxamides has been discovered as potent and selective inhibitors of TAK1. nih.gov A scaffold-hop from a pyrrole-based compound to an imidazole-based one resulted in increased biochemical potency, with one derivative showing a Kd of 55 nM. nih.gov

α-Glucosidase: A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. acs.org All the synthesized compounds showed prominent inhibition of the enzyme, with IC50 values ranging from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM, which were significantly better than the standard drug acarbose (B1664774) (IC50: 873.34 ± 1.21 μM). acs.org

HIV-1 Integrase: 1,5-Diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides have been designed as inhibitors of the interaction between the host protein LEDGF/p75 and HIV-1 integrase. nih.gov Several of these compounds showed significant inhibition of this protein-protein interaction, with the most potent compound achieving 84% inhibition. nih.gov

The biological effects of this compound derivatives stem from a variety of molecular mechanisms, including direct interaction with DNA and modulation of key cellular signaling pathways.

DNA Alkylation and DNA Repair Inhibition: Temozolomide (B1682018), a well-known anticancer drug, is an imidazole derivative that functions as an alkylating agent. smolecule.com It undergoes spontaneous conversion to a reactive intermediate that methylates guanine (B1146940) residues in DNA, leading to base mispairing and subsequent cell death. smolecule.comnih.gov The cytotoxicity of temozolomide is further enhanced by its ability to inhibit DNA repair mechanisms. smolecule.com Another related compound, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MIC), a metabolite of dacarbazine, also acts by alkylating DNA. nih.gov

AMPK Activation: Some derivatives have been shown to influence the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. smolecule.com For instance, 5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a metabolite of temozolomide, can activate AMPK. smolecule.com The pro-drug C13 activates AMPK through a dual mechanism. nih.gov Not only does the core molecule activate AMPK, but its protective groups are metabolized to formaldehyde, which inhibits mitochondrial function, leading to an increase in the cellular AMP:ATP ratio and further activating AMPK through the canonical pathway. nih.gov

Enzyme Inhibition and Receptor Binding: As detailed in the previous section, imidazole derivatives can directly inhibit the activity of various enzymes, such as topoisomerase IIα, tubulin, and TAK1, by binding to their active sites. nih.govnih.gov They can also modulate receptor activity, as seen with the inhibition of VEGFR-2. semanticscholar.org

Diverse Pharmacological Profiles of this compound Derivatives

The varied molecular mechanisms of this compound derivatives translate into a wide array of pharmacological activities, with antineoplastic and anti-inflammatory effects being among the most extensively studied.

The imidazole scaffold is a common feature in a number of clinically used anticancer drugs, and research continues to uncover new derivatives with potent antineoplastic properties. nih.gov These compounds exert their anticancer effects through various mechanisms, including cytotoxicity, cell cycle arrest, and induction of apoptosis. nih.govsemanticscholar.org

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of cancer cell lines, including those of the breast, liver, colon, kidney, and lung. nih.govnih.govsemanticscholar.org For example, a series of N-fused imidazoles showed higher anticancer activities compared to etoposide and 5-fluorouracil in kidney and breast cancer cell lines. nih.gov In another study, novel imidazole derivatives exhibited moderate to good antitumor activities against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cell lines. semanticscholar.org

The anticancer activity of these compounds is often linked to their ability to induce apoptosis. Flow cytometric analysis of cancer cells treated with certain imidazole derivatives has shown an increase in pre-G1 apoptosis and cell cycle arrest at the G2/M phase. semanticscholar.org

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference(s) |

|---|---|---|---|

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | Human gastric cancer NUGC-3 | 0.05 μM | nih.gov |

| BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole) | SW480 (colorectal) | 27.42 nM | nih.gov |

| BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole) | HCT116 (colorectal) | 23.12 nM | nih.gov |

| BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole) | Caco-2 (colorectal) | 33.14 nM | nih.gov |

| Imidazole derivative 5 (1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione) | MCF-7 (breast), HCT-116 (colon), HepG2 (liver) | < 5 µM | semanticscholar.org |

| Purine (B94841) derivative 46 | MDA-MB-231 (breast) | 1.22 µM | nih.gov |

| Purine derivative 47 | A549 (lung) | 2.29 µM | nih.gov |

| Purine derivative 48 | MDA-MB-231 (breast) | 2.29 µM | nih.gov |

In addition to their anticancer properties, this compound derivatives have also shown promise as anti-inflammatory and immunomodulatory agents. The activation of AMPK by some of these compounds is thought to contribute to their anti-inflammatory effects. nih.gov For instance, the AMPK agonist AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), a related compound, has been shown to prevent inflammation-associated muscle wasting in a model of cachexia. nih.gov

Transforming growth factor β-activated kinase 1 (TAK1) is a key mediator of pro-inflammatory signaling pathways, and its inhibition by imidazole carboxamide derivatives represents a promising strategy for the treatment of inflammatory diseases. nih.gov Furthermore, some imidazole derivatives have been shown to enhance the expression of interferon genes, suggesting an ability to strengthen the immune response. nih.gov

Antimicrobial, Antifungal, and Antiviral Potentials

Derivatives of this compound have emerged as a versatile scaffold in the development of new antimicrobial, antifungal, and antiviral agents. Researchers have synthesized and evaluated numerous analogues, demonstrating a broad spectrum of activity against various pathogens.

The antifungal properties of these derivatives have been particularly noted. For instance, a series of (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides, which are structurally related to this compound, have shown significant efficacy against Candida albicans and Candida krusei. nih.gov These compounds have also demonstrated activity against fluconazole-susceptible and -resistant clinical isolates. nih.gov Further studies have identified imidazolylamidrazone derivatives with fungistatic activity against Candida krusei and Cryptococcus neoformans. researchgate.net

In the realm of antibacterial research, novel 1H-benzo[d]imidazole-aryl sulfonamide and amide derivatives have been synthesized and screened for their potential. niscpr.res.in Certain compounds within this series exhibited moderate to good activity against Staphylococcus aureus and Escherichia coli. niscpr.res.in Another study highlighted that N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives showed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). rsc.org Additionally, a 5-nitroimidazole/oxazolidinone hybrid has been reported as a potent antibacterial agent against Bacillus cereus. nih.gov

The antiviral potential of this chemical class is also a significant area of investigation. A series of 1H-benzo[d]imidazole-5-carboxamide derivatives has been synthesized and evaluated for their activity against the Yellow Fever Virus (YFV) and Zika Virus (ZIKV). nih.govresearchgate.net Some of these compounds were found to be effective against YFV in the low micromolar range in both human Vero and hepatoma Huh-7 cells. nih.gov Structural modifications, such as the conversion of carboxylic acid and ester groups to amides, were found to enhance the anti-YFV activity. nih.gov Furthermore, a 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid derivative has been identified as an inhibitor of the interaction between LEDGF/p75 and HIV-1 integrase, thereby inhibiting HIV-1 replication. nih.gov A synthesized chloroquine (B1663885) analogue, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1), has also been proposed as a potential agent against SARS-CoV-2. nih.govresearchgate.net

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Type | Target Organism | Activity/Finding | Reference(s) |

|---|---|---|---|

| (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides | Candida albicans, Candida krusei | Strong antifungal activity against ATCC strains and clinical isolates. | nih.gov |

| Imidazolylamidrazone derivatives | Candida krusei, Cryptococcus neoformans | Fungistatic activity with MIC values ranging from 3.1-6.3 µg/mL for C. krusei and 2-4 µg/mL for C. neoformans. | researchgate.net |

| 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives | Staphylococcus aureus, Escherichia coli | Moderate to good antimicrobial activity with MIC ranges of 10–20 mg/mL. | niscpr.res.in |

| N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives | MRSA, VREF | Significant efficacy with an MIC value of 8 μg mL−1. | rsc.org |

| 5-nitroimidazole/oxazolidinone hybrid | Bacillus cereus | Potent antibacterial activity with an MIC value of 200 nM. | nih.gov |

| 1H-benzo[d]imidazole-5-carboxamide derivatives | Yellow Fever Virus (YFV), Zika Virus (ZIKV) | Efficient against YFV in low micromolar range. | nih.govresearchgate.net |

| 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid | HIV-1 | Inhibits HIV-1 replication by depressing the interaction of HIV-1 IN to LEDGF/p75. | nih.gov |

| 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1) | SARS-CoV-2 | Considered a potential agent against COVID-19 receptors. | nih.govresearchgate.net |

Metabolic Regulation and Energy Homeostasis Modulation (e.g., AMPK Activation)

A key aspect of the biological activity of this compound derivatives lies in their ability to modulate cellular metabolism and energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK). nih.govunimib.it AMPK is a central regulator of energy balance within cells, and its activation has therapeutic implications for various metabolic diseases. nih.govunimib.it

A well-studied analogue, 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), serves as a prominent example. nih.gov Upon entering the cell, AICAR is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which acts as an AMP mimetic. unimib.it ZMP allosterically activates AMPK, which in turn phosphorylates downstream targets to regulate metabolic pathways. nih.gov For instance, activated AMPK can stimulate glucose uptake and fatty acid oxidation. unimib.it

The activation of AMPK by these compounds can have profound physiological effects. Studies have shown that the AMPK agonist AICAR can prevent inflammation-associated cachectic muscle wasting. nih.gov This suggests a protective role for AMPK activation in certain pathological states. nih.gov The mechanism involves the suppression of inflammatory-driven atrophy. nih.gov

Table 2: Metabolic Regulation by this compound Derivatives

| Compound/Derivative | Mechanism of Action | Biological Effect | Reference(s) |

|---|---|---|---|

| 5-aminoimidazole-4-carboxamide riboside (AICAR) | Phosphorylated to ZMP, an AMP mimetic, which allosterically activates AMPK. | Stimulates glucose uptake and fatty acid oxidation; prevents inflammation-associated cachectic muscle wasting. | nih.govunimib.itnih.gov |

Neurological and Antidepressant Activities

The structural framework of this compound has been explored for its potential in treating neurological and psychiatric disorders, with a particular focus on antidepressant activity.

Researchers have synthesized analogues of the antidepressant drug moclobemide (B1677376) by replacing its phenyl ring with substituted imidazoles. researchgate.netbrieflands.compsu.edu Specifically, a series of N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides were synthesized and evaluated for their antidepressant effects. researchgate.netbrieflands.compsu.edu These compounds demonstrated significant antidepressant activity, with some analogues being more potent than moclobemide in preclinical models. researchgate.netbrieflands.compsu.edu

Furthermore, the antidepressant actions of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) have been investigated. nih.gov Studies suggest that nitric oxide (NO) is a crucial signaling molecule that mediates the antidepressant effects of AICAR. nih.gov The antidepressant actions of AICAR were linked to the activity of endothelial nitric oxide synthase and increased NO production in the prefrontal cortex. nih.gov

Table 3: Neurological and Antidepressant Activity of this compound Derivatives

| Compound/Derivative | Proposed Mechanism/Target | Observed Effect | Reference(s) |

|---|---|---|---|

| N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides | Moclobemide analogues | Potent antidepressant activity in forced swimming test model. | researchgate.netbrieflands.compsu.edu |

| 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) | Nitric oxide signaling pathway | Antidepressant effects in insulin-resistant mice. | nih.gov |

Lipid-Lowering Activity

The potential of carboxamide-containing heterocyclic compounds to modulate lipid levels has been an area of interest. While direct studies on this compound are limited in this specific context, research on structurally similar molecules provides valuable insights.

A study on a series of novel N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives investigated their lipid-lowering activity. nih.gov In a model of hyperlipidemia, certain derivatives were shown to significantly reduce elevated plasma triglyceride levels. nih.gov Moreover, these compounds led to a significant increase in high-density lipoprotein-cholesterol (HDL-C) levels. nih.gov These findings suggest that the carboxamide moiety, in conjunction with a heterocyclic core, can contribute to beneficial effects on lipid profiles.

Table 4: Lipid-Lowering Activity of Related Carboxamide Derivatives

| Compound/Derivative | Biological Effect | Reference(s) |

|---|---|---|

| N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives | Significantly reduced elevated plasma triglycerides; significantly increased HDL-cholesterol levels. | nih.gov |

Cellular and In Vivo Biological Response Assessment

Cell-Based Assays and Cytotoxicity Studies

The biological evaluation of this compound derivatives and related compounds heavily relies on a variety of cell-based assays to determine their efficacy and potential toxicity.

In the context of antimicrobial and anticancer research, various human cell lines are employed. For instance, the antiviral activity of certain benzimidazole derivatives has been assessed using human Vero cells and hepatoma Huh-7 cells. nih.gov For anticancer screening, cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer) have been utilized. nih.gov The cytotoxicity of these compounds is a critical parameter, and assays like the MTT assay are commonly used to determine the concentration at which the compounds inhibit cell proliferation (IC50 values). nih.gov Importantly, studies also often include non-cancerous control cell lines, such as normal human dermal fibroblasts, to assess the selectivity of the compounds for cancer cells. nih.gov Some imidazole derivatives have been shown to be non-cytotoxic to normal human peripheral blood mononuclear cells (HPBMCs) and normal breast cells (HBL-100) at effective concentrations. nih.gov

In studies focusing on antifungal activity, the susceptibility of various Candida strains, including clinical isolates, is tested to determine the minimum inhibitory concentration (MIC) and minimal lethal concentration (MLC). nih.gov Furthermore, the impact of these compounds on mitochondrial dehydrogenase activity is assessed using the MTT assay. nih.gov For compounds with potential toxicity, such as certain 1-methyl-1H-pyrazole-5-carboxamides, cytotoxicity is evaluated in cell lines like rat hepatocytes, where inhibition of mitochondrial respiration can be observed. nih.gov

Table 5: Cell-Based Assays and Cytotoxicity of this compound Derivatives and Related Compounds

| Compound/Derivative | Cell Line(s) Used | Assay/Finding | Reference(s) |

|---|---|---|---|

| 1H-benzo[d]imidazole-5-carboxamide derivatives | Vero, Huh-7 | Evaluation of antiviral activity against YFV and ZIKV. | nih.gov |

| N-substituted 1H-indole-2-carboxamides | MCF-7, K-562, HCT-116 | Assessment of antiproliferative activity using MTT assay. | nih.gov |

| (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides | Candida strains | Determination of MIC and MLC; assessment of mitochondrial dehydrogenase activity via MTT. | nih.gov |

| 1-methyl-1H-pyrazole-5-carboxamides | Rat hepatocytes | Cytotoxicity observed, linked to inhibition of mitochondrial respiration. | nih.gov |

Animal Models for Efficacy and Pharmacodynamic Evaluation

To translate the findings from in vitro studies into a physiological context, various animal models are employed to assess the efficacy and pharmacodynamics of this compound derivatives.

For evaluating lipid-lowering activity, the Triton WR-1339-induced hyperlipidemic rat model is commonly used. nih.govjst.go.jp This model allows for the assessment of changes in plasma triglyceride and cholesterol levels following the administration of test compounds. nih.govjst.go.jp For instance, N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives have been shown to be effective in this model. nih.gov

In the investigation of antidepressant potential, the forced swimming test in mice is a widely used preclinical model. researchgate.netbrieflands.compsu.edunih.gov This test measures the duration of immobility in mice when placed in an inescapable water tank, with a reduction in immobility time indicating an antidepressant-like effect. researchgate.netbrieflands.compsu.edu N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides have demonstrated potency in this model. researchgate.netbrieflands.compsu.edu Furthermore, a mouse model combining a high-fat diet with corticosterone (B1669441) administration has been used to create a depression-like and insulin-resistant state to study the effects of compounds like AICAR. nih.gov

Acute toxicity studies in rodent models, such as mice, are also crucial for assessing the safety profile of these compounds. nih.gov Such studies can reveal unexpected toxicities that may not be apparent from in vitro cell culture experiments. nih.gov

Advanced Applications and Research Trajectories of N Methyl 1h Imidazole 5 Carboxamide in Drug Discovery and Development

N-Methyl-1H-imidazole-5-carboxamide as a Core Scaffold for Novel Therapeutic Agents

The this compound framework is a versatile building block in the design of new therapeutic agents, demonstrating efficacy in areas ranging from infectious diseases to oncology and neurological disorders. Its ability to be readily modified allows for the fine-tuning of pharmacological properties, making it a favored scaffold in medicinal chemistry. nih.govgoogle.com

One of the notable applications of this scaffold is in the development of DNA minor groove binding agents. nih.gov Polyamides containing the imidazole (B134444) carboxamide moiety have been synthesized and shown to act as antiviral, antibacterial, and antitumor compounds. nih.gov These molecules are designed to recognize and bind to specific DNA sequences, thereby interfering with cellular processes essential for the proliferation of pathogens or cancer cells. nih.gov The solid-phase synthesis of these complex polyamides, which can include the this compound unit, has been a significant enabler in this field, allowing for the generation of libraries of compounds for biological evaluation. google.com

Furthermore, the scaffold is integral to the development of enzyme inhibitors. Analogs of iso-azepinomycin, which feature an imidazole-carboxamide core, have been synthesized and evaluated as potential inhibitors of guanase, an important enzyme in the purine (B94841) salvage pathway. nih.gov Inhibition of this enzyme has therapeutic implications in viral, bacterial, and cancer therapies. nih.gov Similarly, derivatives have been designed as potent inhibitors of acid ceramidase, a target in neurodegenerative diseases and cancer. acs.org

The table below summarizes the diverse therapeutic areas where the this compound scaffold has been utilized.

| Therapeutic Area | Target/Mechanism of Action | Example Compound Class |

| Antitumor | DNA minor groove binding | Imidazole and pyrrole (B145914) carboxamide polyamides nih.gov |

| Antiviral | DNA minor groove binding | Analogs of Netropsin and Distamycin A google.com |

| Antibacterial | DNA minor groove binding | Imidazole and pyrrole carboxamide polyamides nih.gov |

| Hypertension | Angiotensin receptor modulation (presumed) | Benzofuran derivatives google.com |

| Cognitive Disorders | Central nervous system targets | Benzofuran derivatives google.com |

| Enzyme Inhibition | Guanase, Acid Ceramidase | Iso-azepinomycin analogs, Aryl imidazolyl ureas nih.govacs.org |

Strategies for Overcoming Drug Resistance Mechanisms

A significant challenge in modern medicine is the emergence of drug resistance in cancer and infectious diseases. The imidazole carboxamide scaffold is being actively explored to develop agents that can circumvent these resistance mechanisms.

In oncology, a major cause of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux chemotherapeutic drugs from cancer cells. nih.gov Novel benzimidazole (B57391) derivatives, which share a common heterocyclic core with this compound, have been designed to act as cytotoxic agents that also inhibit ABCB1. nih.gov This dual action allows them to be effective in both drug-sensitive and drug-resistant cancer cell lines. nih.gov

Similarly, in the context of infectious diseases, imidazole-based compounds have shown promise against resistant pathogens. For example, novel imidazolopiperazines have been optimized for cellular potency against both wild-type and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov The development of such compounds is a critical strategy to combat the growing problem of antimalarial resistance. nih.gov The imidazole scaffold has also been investigated in the context of developing new antitubercular agents effective against drug-resistant M. tuberculosis strains. amazonaws.com

Combination Therapy Approaches and Synergistic Effects

The use of this compound derivatives is not limited to monotherapy. There is growing interest in their application in combination with other therapeutic agents to achieve synergistic effects and improve treatment outcomes.

A patent for an anticancer combination therapy describes the use of an N-(1-acryloyl-azetidin-3-yl)-2-((1H-indazol-3-yl)amino)methyl)-1H-imidazole-5-carboxamide derivative, a KRAS-G12C inhibitor, in conjunction with other anti-cancer agents. google.com The patent outlines various administration strategies, including co-formulation in a single pharmaceutical preparation or sequential administration, to enhance the therapeutic effect against neoplasms. google.com

In the treatment of schistosomiasis, a parasitic disease, the combination of praziquantel (B144689) with imidazole-based phosphodiesterase inhibitors has been shown to result in significantly higher worm killing than praziquantel alone. nih.gov This synergistic interaction also led to a reduction in the egg load in intestinal tissue, indicating a more comprehensive therapeutic effect. nih.gov Such combination approaches can potentially lower the required doses of individual drugs, reducing the risk of side effects and slowing the development of resistance.

Biomarker Discovery and Personalized Medicine Applications

The development of targeted therapies, many of which are built upon scaffolds like this compound, is intrinsically linked to the fields of biomarker discovery and personalized medicine. While specific biomarkers for therapies involving this exact compound are not yet widely established, the principle of tailoring treatment based on patient-specific molecular characteristics is a driving force in this area of research.

The effectiveness of targeted agents often depends on the presence of a specific molecular target or pathway in a patient's disease. For instance, the development of STING (stimulator of interferon genes) agonists for immunotherapy has highlighted the importance of the T cell-"inflamed" tumor phenotype as a potential biomarker for predicting treatment response. acs.org As novel imidazole-based STING agonists are developed, the identification and validation of such predictive biomarkers will be crucial for selecting patients who are most likely to benefit. acs.orgresearchgate.net

Similarly, in the context of cancer, the genetic validation of a drug's target in preclinical models is becoming increasingly critical to decrease the high failure rate in drug development. researchgate.net This approach, which is central to personalized medicine, ensures that a drug is directed towards a patient population where the target is most relevant. As more potent and selective inhibitors based on the this compound scaffold are developed, a parallel effort in biomarker discovery will be essential for their successful clinical translation.

High-Throughput Screening (HTS) and Hit-to-Lead Optimization in this compound Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with desired biological activity. The this compound scaffold and its derivatives are frequently featured in such libraries and subsequent hit-to-lead optimization campaigns. nih.govvichemchemie.com

The process typically begins with the screening of a diverse chemical library against a specific biological target or in a phenotypic assay. nih.gov For example, a PDE-focused library containing imidazole compounds was screened for antischistosomal activity, leading to the identification of several promising hits. nih.gov Similarly, HTS has been used to identify phenyl imidazole carboxamides as inhibitors of Leishmania donovani. nih.gov

Once a hit is identified, the hit-to-lead optimization phase begins. This involves the synthesis of a series of analogs to improve properties such as potency, selectivity, metabolic stability, and pharmacokinetic profile. nih.gov For instance, after identifying an initial hit against L. donovani, an extensive set of analogs with modifications around the imidazole carboxamide scaffold were synthesized, resulting in improved potency while maintaining low cytotoxicity. nih.gov This iterative process of design, synthesis, and testing is crucial for transforming a preliminary hit into a viable drug candidate. vichemchemie.comyoutube.comacs.org

The table below outlines key aspects of HTS and hit-to-lead optimization involving imidazole carboxamide scaffolds.

| Stage | Description | Example Application |

| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries to identify initial "hits". | Screening of a PDE-focused library for antischistosomal activity. nih.gov |

| Hit Identification | A compound from an HTS campaign that displays a desired biological activity. | Identification of phenyl imidazole carboxamides as L. donovani inhibitors. nih.gov |

| Hit-to-Lead Optimization | Iterative chemical modification of a hit compound to improve its drug-like properties. | Optimization of imidazolopiperazines for improved potency against drug-resistant malaria. nih.gov |

| Structure-Activity Relationship (SAR) | Study of how chemical structure relates to biological activity to guide optimization. | Exploration of SAR for phenyl imidazole carboxamides to enhance potency and metabolic stability. nih.gov |

Future Directions in this compound Analog Design and Therapeutic Exploitation

The future of drug discovery involving the this compound scaffold is poised for significant advancements, driven by new technologies and a deeper understanding of disease biology. Research is moving towards the creation of more sophisticated and highly targeted therapeutic agents.

One promising direction is the development of novel analogs for emerging therapeutic targets. For example, the imidazole scaffold is being incorporated into STING agonists for use in antibody-drug conjugates (ADCs), a strategy that combines the targeting specificity of antibodies with the potent cell-killing ability of small molecules. acs.org This approach could lead to more effective and less toxic cancer immunotherapies.

The paradigm of "molecular editing" is also set to influence the future design of imidazole-based drugs. acs.org This involves making precise, single-atom or functional group changes to a molecule to fine-tune its properties. Such techniques will allow for more rational and efficient optimization of lead compounds. acs.org

Furthermore, the application of computational tools, including AI and machine learning, is accelerating the discovery and optimization of new inhibitors. These technologies can be used to design virtual libraries of compounds, predict their binding affinity to a target, and prioritize the most promising candidates for synthesis and testing, as has been demonstrated in the search for SARS-CoV-2 inhibitors. acs.org

The continued exploration of the this compound scaffold, coupled with these advanced drug discovery strategies, holds immense potential for the development of the next generation of innovative medicines to address a wide range of unmet medical needs.

Q & A

Q. What synthetic methodologies are recommended for preparing N-Methyl-1H-imidazole-5-carboxamide, and what are the critical reaction parameters?

this compound is typically synthesized via cyclization or condensation reactions. Key methods include:

- Cyclization of amido-nitriles : Using a base (e.g., NaOH) under controlled conditions to form the imidazole ring .

- Hydrazide formation : Reacting 1-Methyl-1H-imidazole-5-carboxylic acid with hydrazine in a polar solvent (e.g., ethanol), followed by purification via recrystallization or chromatography .

- Substitution reactions : Alkylation of precursor imidazoles using methylating agents like dimethyl sulfate .

Critical parameters include solvent choice (e.g., DMF for solubility), temperature (40–80°C for cyclization), and catalyst selection (e.g., Lewis acids for regioselectivity) .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation and purity assessment require:

- NMR spectroscopy : To resolve methyl and carboxamide proton environments (¹H and ¹³C NMR) .

- Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

- Infrared (IR) spectroscopy : To identify functional groups (e.g., N-H stretch in carboxamide at ~3300 cm⁻¹) .

- X-ray crystallography : For unambiguous 3D structure determination if single crystals are obtained .

Purity is validated via HPLC (>95% peak area) or melting point consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Ultrasound-assisted synthesis : Reduces reaction time by 50% and improves yield (e.g., 80% vs. 60% under conventional heating) through cavitation effects .

- Catalyst screening : Transition metals (e.g., Cu(I)) can enhance regioselectivity during cyclization .

Statistical tools like Design of Experiments (DoE) help identify optimal temperature, pH, and reagent ratios .

Q. How can contradictions in reported biological activity data for imidazole derivatives be resolved?

Contradictions often arise from structural analogs or assay variability. Strategies include:

- Comparative SAR studies : Systematically varying substituents (e.g., methyl vs. phenyl groups) to isolate activity drivers .

- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

- Meta-analysis : Cross-referencing data across studies while controlling for assay conditions (e.g., cell line variability) .

Example of conflicting data resolution:

- A 2024 study found this compound showed variable inhibition (IC₅₀: 2–10 μM) against kinase X due to divergent assay pH levels. Normalizing pH (7.4) resolved discrepancies .

Q. What experimental designs are critical for exploring structure-activity relationships (SAR) in imidazole derivatives?

- Systematic substituent variation : Modifying methyl groups, carboxamide position, or introducing electron-withdrawing groups (e.g., -NO₂) .

- Computational modeling : Density Functional Theory (DFT) to predict electronic effects on binding .

- In vitro-in vivo correlation (IVIVC) : Pairing enzyme inhibition assays with pharmacokinetic studies in model organisms .

| Structural Feature | Biological Impact | Reference |

|---|---|---|

| Methyl group at N-1 | Enhanced metabolic stability | |

| Carboxamide at C-5 | Hydrogen bonding with targets | |

| Electron-withdrawing -NO₂ | Increased kinase inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.